molecular formula C16H24BBrN2O4 B577803 tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1263142-42-2

tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B577803
CAS No.: 1263142-42-2
M. Wt: 399.092
InChI Key: UGDCCOMSWYCHFW-UHFFFAOYSA-N
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Description

Tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is a complex organic compound that serves as an intermediate in various chemical syntheses. It contains a boronic acid derivative, which is commonly used in cross-coupling reactions, and a bromine atom, making it a versatile reagent in organic chemistry.

Mechanism of Action

Target of Action

Tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, also known as 5-BROMO-2-TERT-BUTYLOXYCARBONYLAMINO PYRIDINE-3-BORONIC ACID PINACOL ESTER, is a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects

Mode of Action

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides . The structure of the compound can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a significant biochemical pathway in organic chemistry . This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides . The downstream effects of this pathway can lead to the formation of various biologically active compounds, including indazole derivatives .

Result of Action

Indazole derivatives, for which this compound is a significant intermediate, have been reported to have various biological activities .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cold environment (0-10°C) to avoid degradation . Furthermore, the compound’s reactivity might be influenced by the presence of a catalyst, such as palladium, which is often used in Suzuki–Miyaura reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps:

  • Bromination: : The starting pyridine compound is brominated to introduce the bromine atom at the 5-position.

  • Borylation: : The brominated pyridine undergoes borylation to introduce the boronic acid derivative at the 3-position.

  • Carbamate Formation: : Finally, the boronic acid derivative is converted to its carbamate form using tert-butyl carbamate under appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Substitution Reactions: : The bromine atom can be substituted with various nucleophiles.

  • Oxidation and Reduction Reactions: : The boronic acid derivative can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.

  • Substitution Reactions: : Nucleophiles such as amines or alcohols, and solvents like DMF or DMSO.

  • Oxidation/Reduction: : Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

  • Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Substituted Pyridines: : Formed from substitution reactions.

  • Oxidized/Reduced Boronic Acids: : Resulting from oxidation or reduction reactions.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility:

  • Chemistry: : It is a key intermediate in the synthesis of various biaryl compounds, which are important in pharmaceuticals and materials science.

  • Biology: : Used in the study of enzyme inhibitors and other bioactive molecules.

  • Medicine: : Involved in the development of new drugs, particularly those targeting cancer and infectious diseases.

  • Industry: : Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

This compound is unique due to its specific structure and reactivity. Similar compounds include other boronic acid derivatives and brominated pyridines, but the presence of both the boronic acid and bromine atoms in this compound makes it particularly versatile.

Similar Compounds

  • Boronic Acid Derivatives: : Such as phenylboronic acid and its derivatives.

  • Brominated Pyridines: : Such as 5-bromopyridine and its derivatives.

Properties

IUPAC Name

tert-butyl N-[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDCCOMSWYCHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694426
Record name tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263142-42-2
Record name tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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